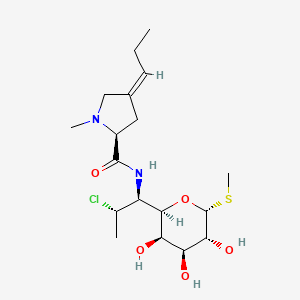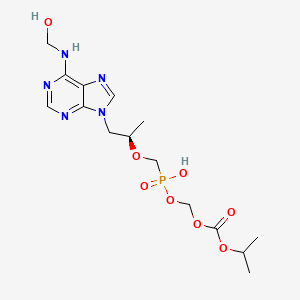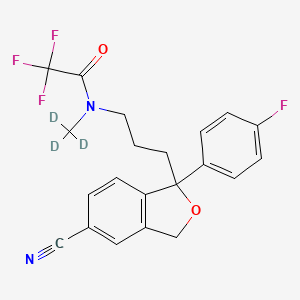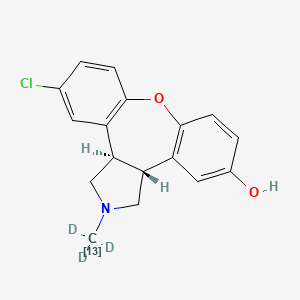
11-Hydroxyasenapine-13CD3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Hydroxyasenapine-13CD3 is a labeled analogue of 11-Hydroxyasenapine, which is a metabolite of asenapine. Asenapine is a serotonin (5HT2) and dopamine (D2) receptor antagonist used in the treatment of schizophrenia and bipolar disorder . The compound is primarily used for research purposes, particularly in the fields of pharmacology and neurochemistry.
Vorbereitungsmethoden
The synthesis of 11-Hydroxyasenapine-13CD3 involves the incorporation of deuterium and carbon-13 isotopes into the molecular structure of 11-Hydroxyasenapine. The synthetic route typically starts with the precursor asenapine, which undergoes hydroxylation to form 11-Hydroxyasenapine. The isotopic labeling is achieved through specific chemical reactions that introduce the deuterium and carbon-13 atoms . Industrial production methods for this compound are not widely documented, as it is mainly produced for research purposes.
Analyse Chemischer Reaktionen
11-Hydroxyasenapine-13CD3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
11-Hydroxyasenapine-13CD3 is used extensively in scientific research, particularly in the following areas:
Pharmacology: To study the metabolism and pharmacokinetics of asenapine.
Neurochemistry: To investigate the interaction of asenapine with serotonin and dopamine receptors.
Medicinal Chemistry: To develop new therapeutic agents based on the structure of asenapine.
Analytical Chemistry: As a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy
Wirkmechanismus
The mechanism of action of 11-Hydroxyasenapine-13CD3 is similar to that of asenapine. It acts as an antagonist at serotonin (5HT2) and dopamine (D2) receptors. By blocking these receptors, the compound modulates neurotransmitter activity in the brain, which is beneficial in treating psychiatric disorders like schizophrenia and bipolar disorder . The molecular targets include various serotonin and dopamine receptor subtypes, and the pathways involved are related to neurotransmitter signaling.
Vergleich Mit ähnlichen Verbindungen
11-Hydroxyasenapine-13CD3 can be compared with other similar compounds, such as:
11-Hydroxyasenapine: The non-labeled analogue, which has similar pharmacological properties but lacks the isotopic labels.
Asenapine: The parent compound, which is used clinically for treating psychiatric disorders.
Other serotonin and dopamine receptor antagonists: Compounds like risperidone and olanzapine, which also target similar receptors but have different chemical structures and pharmacokinetic profiles
This compound is unique due to its isotopic labeling, which makes it particularly useful in research applications involving detailed metabolic and pharmacokinetic studies.
Eigenschaften
Molekularformel |
C17H16ClNO2 |
|---|---|
Molekulargewicht |
305.78 g/mol |
IUPAC-Name |
(2R,6R)-17-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7(12),8,10,15,17-hexaen-9-ol |
InChI |
InChI=1S/C17H16ClNO2/c1-19-8-14-12-6-10(18)2-4-16(12)21-17-5-3-11(20)7-13(17)15(14)9-19/h2-7,14-15,20H,8-9H2,1H3/t14-,15-/m0/s1/i1+1D3 |
InChI-Schlüssel |
YEXNSFLUYFPHAT-LBPJCRQQSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)O |
Kanonische SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


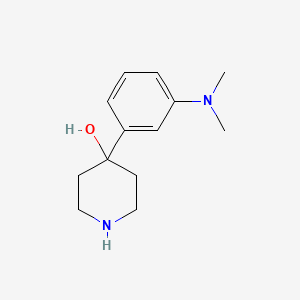
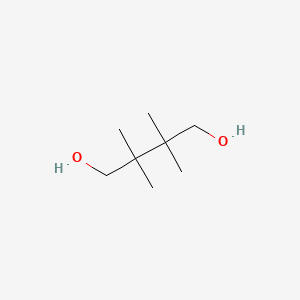
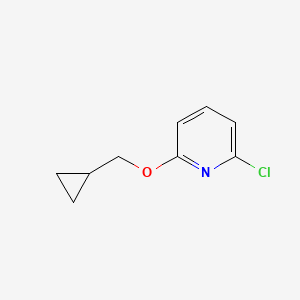
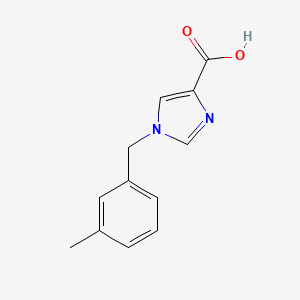
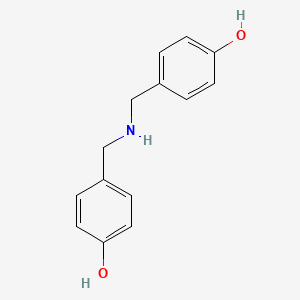

![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
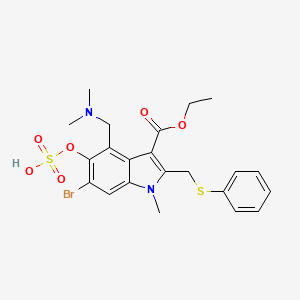
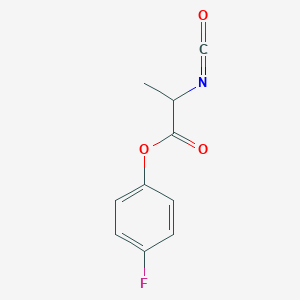
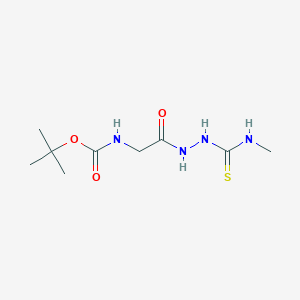
![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
